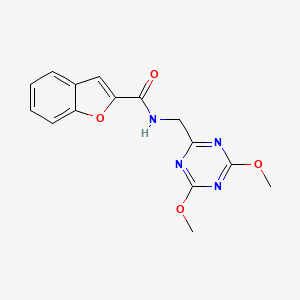
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 g/mol .Chemical Reactions Analysis
DMTMM is used in the synthesis of amides from the corresponding carboxylic acid and amine . It can also be used to make esters from the corresponding alcohol and carboxylic acid . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical And Chemical Properties Analysis
DMTMM is a white to almost white powder . It has a purity of more than 95.0% (HPLC) and contains less than 17 wt. % water . It is stored under inert gas at a temperature below 0°C .Scientific Research Applications
- Optimal Conditions : The best compromise was achieved with 5 wt% DMTMM and 50 wt% glycerol, resulting in desirable tensile strength and elongation at break .
- Synthesis : DMTMM is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in tetrahydrofuran (THF) .
- Application : Researchers grafted propylamine and butylamine onto HA using DMTMM. This modification improved HA’s thinning behavior, enhancing its injectability and additive manufacturing potential .
- Application : DMTMM was employed in coupling Z(OMe)-Gly-L-Ala-OH with phenylalanine benzyl ester (H-Phe-OBzl). The study investigated racemization using DMTMM .
Cross-Linking Agent for Carboxymethyl Cellulose Films
Peptide Coupling Agent
Chemical Modification of Hyaluronic Acid (HA)
Racemization Test in Peptide Synthesis
Mechanism of Action
Target of Action
The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide acts as a condensing agent . It mediates amidation reactions in alcohol and aqueous solutions . The compound forms an active ester with the carboxylic acid, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide involve the transformation of carboxylic acids into amides or esters . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .
Result of Action
The result of the action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is the formation of amides from the corresponding carboxylic acid and amine . The compound has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .
Action Environment
The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is influenced by the environment in which it is used. For instance, the compound mediates amidation reactions in alcohol and aqueous solutions . The by-product of the reaction with the compound is highly water soluble and can be easily removed from the main reaction product .
Future Directions
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-21-14-17-12(18-15(19-14)22-2)8-16-13(20)11-7-9-5-3-4-6-10(9)23-11/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFBCGCGMDPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

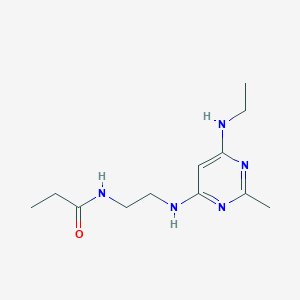
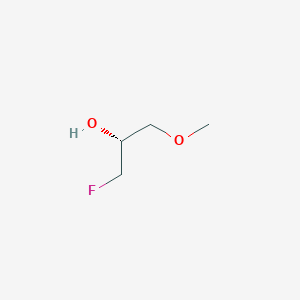


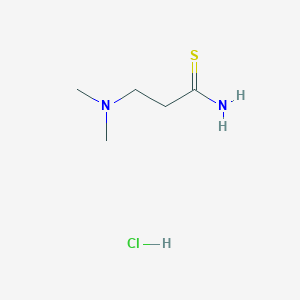
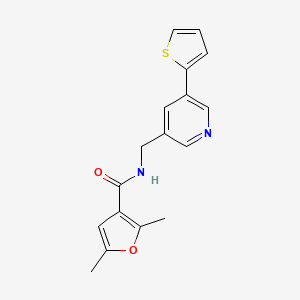
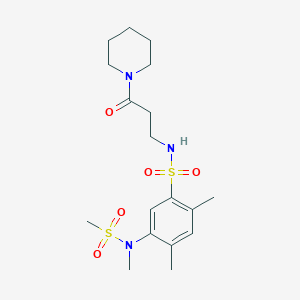
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)
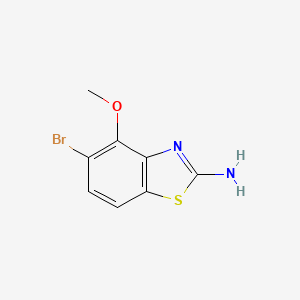
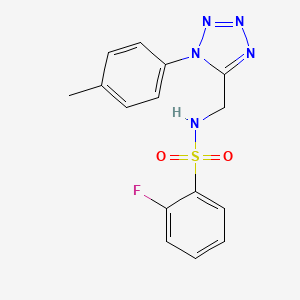
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)